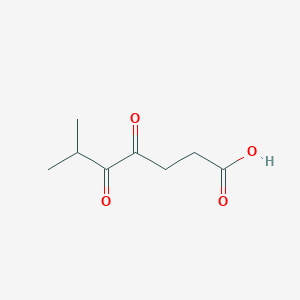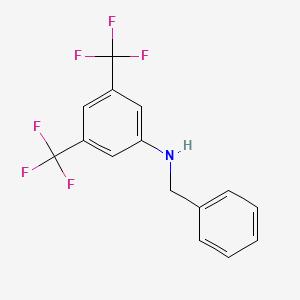
N-Benzyl-3,5-bis(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyl group attached to a 3,5-bis(trifluoromethyl)aniline core. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups that enhance its stability and reactivity. It is used in various scientific research applications due to its distinctive structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. One common method includes the following steps :
Reduction of 3,5-bis(trifluoromethyl)nitrobenzene: This is achieved by dissolving 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene in 500g of ethyl acetate within a 1L autoclave.
Catalysis: Adding 5g of palladium-carbon as a catalyst.
Reaction Conditions: The mixture is heated to 60°C and subjected to a hydrogen pressure of 2MPa for 20 hours.
Post-reaction Processing: After the reaction, the mixture is cooled, filtered, concentrated, and distilled to obtain this compound with a purity of 98.5% and a yield of 87%.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3,5-bis(trifluoromethyl)aniline is utilized in several scientific research fields due to its unique properties :
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Benzyl-3,5-bis(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electronegativity and steric hindrance, which can influence its reactivity and binding affinity to specific targets . These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzenamine
- α,α,α,α’,α’,α’-Hexafluoro-3,5-xylidine
- 3,5-di(Trifluoromethyl)aniline
Uniqueness: N-Benzyl-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the benzyl group provides additional sites for chemical modifications .
Eigenschaften
CAS-Nummer |
88450-74-2 |
|---|---|
Molekularformel |
C15H11F6N |
Molekulargewicht |
319.24 g/mol |
IUPAC-Name |
N-benzyl-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H11F6N/c16-14(17,18)11-6-12(15(19,20)21)8-13(7-11)22-9-10-4-2-1-3-5-10/h1-8,22H,9H2 |
InChI-Schlüssel |
QFTNTXCQGYYIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
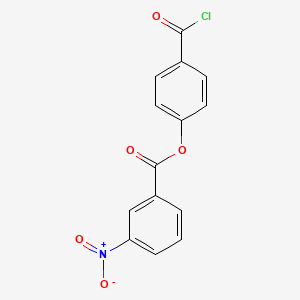
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
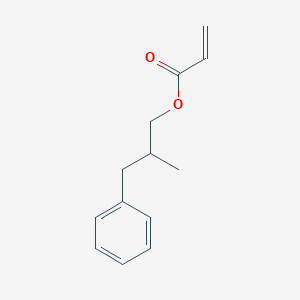
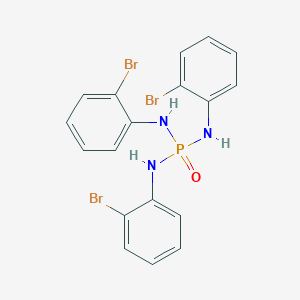
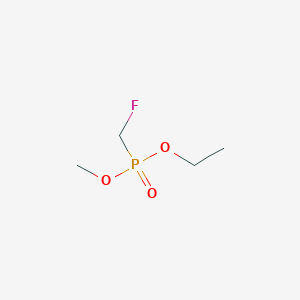
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
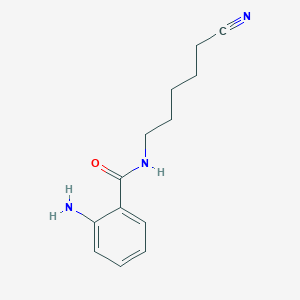

![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
